molecular formula C20H13BrN2O5 B1227392 2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate

2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate

Cat. No.: B1227392
M. Wt: 441.2 g/mol
InChI Key: ONLMRIYNWGCRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-nitrobenzoic acid [2-[anilino(oxo)methyl]phenyl] ester is a carbonyl compound.

Scientific Research Applications

Mass Spectrometry Studies

4-Bromo-3-nitrobenzoic acid esters, such as methyl and phenyl esters, have been studied in mass spectrometry. The molecular anions of these esters have been observed to undergo ortho rearrangements, leading to the elimination of specific groups. This research has implications for understanding the chemical behavior of similar compounds in mass spectrometry applications (Bowie & Ho, 1974).

Synthesis and Chemical Reactions

The synthesis of various esters related to 4-Bromo-3-nitrobenzoic acid has been a focus of several studies. These include the preparation of compounds like 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, which has been achieved under optimal conditions, showcasing the compound's potential in chemical synthesis (Yin Dulin, 2007). Additionally, derivatives of 4-hydroxybenzoic acid and its esters, including those with nitro groups, have been synthesized, expanding the range of potential applications in organic synthesis (Cavill, 1945).

Organic Chemistry Education

In educational contexts, the synthesis of compounds like 4-amino-3-nitrobenzoic acid methyl ester, which is structurally similar to 4-Bromo-3-nitrobenzoic acid esters, has been used as a teaching example for Fischer esterification reactions. This demonstrates the compound's usefulness in demonstrating important organic chemistry concepts (Kam, Levonis, & Schweiker, 2020).

Pharmaceutical Intermediate Synthesis

Stability Studies

The stability of nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, which is structurally similar, has been studied using high-performance liquid chromatography. These studies are crucial in understanding the stability and behavior of such compounds under various conditions, which can have implications in their handling and storage (Maria Betânia de Freitas et al., 2014).

Properties

Molecular Formula

C20H13BrN2O5

Molecular Weight

441.2 g/mol

IUPAC Name

[2-(phenylcarbamoyl)phenyl] 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C20H13BrN2O5/c21-16-11-10-13(12-17(16)23(26)27)20(25)28-18-9-5-4-8-15(18)19(24)22-14-6-2-1-3-7-14/h1-12H,(H,22,24)

InChI Key

ONLMRIYNWGCRLQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.